molecular formula C11H13ClFN B8283896 3-chloro-N-(1-(3-fluorophenyl)ethylidene)propan-1-amine

3-chloro-N-(1-(3-fluorophenyl)ethylidene)propan-1-amine

Cat. No. B8283896
M. Wt: 213.68 g/mol
InChI Key: RQUVGSUCSJTCRP-UHFFFAOYSA-N
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Patent
US08507488B2

Procedure details

In step 8-2, 3-chloro-N-(1-(3-fluorophenyl)ethylidene)propan-1-amine (8-1) (4.7 g, 22 mmol) was added at −78° C. to a solution of lithium granules (0.8 g, 110 mmol) and 4,4′-di-tert-butylbiphenyl (0.6 g, 2.2 mmol) in THF (40 mL) cooled to −78° C. The resulting solution was stirred at −78° C. for 2 hours then quenched with water and the temperature was allowed to increase to 20° C. Solids were then removed by filtration, the mother liquor was reduced using a rotary evaporator and the resulting residue was reconstituted in ethyl acetate. The organic was washed with 1N HCl (3×25 mL) and the aqueous layer extracted with ethyl acetate. The aqueous layer was neutralized with 1N NaOH solution and extracted with ethyl acetate (3×100 mL). The organic layer was dried with sodium sulfate and the solvent removed to yield 2-(3-fluorophenyl)-2-methylpyrrolidine (8-2) as a light yellow oil. m/z=180.3 [M+1].
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]=[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)[CH3:7].[Li].C(C1C=CC(C2C=CC(C(C)(C)C)=CC=2)=CC=1)(C)(C)C>C1COCC1>[F:14][C:10]1[CH:9]=[C:8]([C:6]2([CH3:7])[CH2:2][CH2:3][CH2:4][NH:5]2)[CH:13]=[CH:12][CH:11]=1 |^1:14|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClCCCN=C(C)C1=CC(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with water
TEMPERATURE
Type
TEMPERATURE
Details
to increase to 20° C
CUSTOM
Type
CUSTOM
Details
Solids were then removed by filtration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
WASH
Type
WASH
Details
The organic was washed with 1N HCl (3×25 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1(NCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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